4-(4-Ethylphenyl)nicotinic acid, 95%

Description

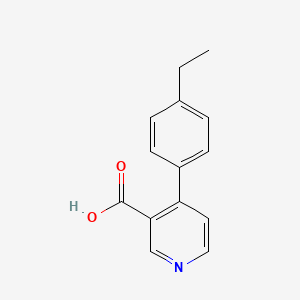

4-(4-Ethylphenyl)nicotinic acid is a substituted derivative of nicotinic acid (vitamin B3), where a 4-ethylphenyl group is attached to the pyridine ring at the 4-position. Nicotinic acid derivatives are critical in biological systems, serving as precursors to coenzymes NAD and NADP, and are explored for therapeutic applications such as lipid metabolism regulation and anti-inflammatory activity . For instance, Suzuki-Miyaura cross-coupling using 4-ethylphenyl boronic acid (as in ) could be a plausible route. The 95% purity specification aligns with industrial standards for research-grade chemicals, ensuring minimal impurities for reliable experimental outcomes .

Properties

IUPAC Name |

4-(4-ethylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)12-7-8-15-9-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNFIKCDTDCELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692445 | |

| Record name | 4-(4-Ethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261943-71-8 | |

| Record name | 4-(4-Ethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-(4-Ethylphenyl)nicotinic acid with structurally related compounds, emphasizing substituents, synthesis, and applications:

Key Observations:

Substituent Effects on Bioactivity :

- 4-Methylnicotinic acid () is simpler in structure but shares the pyridine core, making it a reference for studying metabolic pathways. Its synthesis via reductive dechlorination highlights scalability for industrial use.

- 5-(4-Formylphenyl)nicotinic acid () introduces a formyl group, enhancing reactivity for conjugation in probe design. This contrasts with the ethylphenyl group in the target compound, which may improve lipophilicity and membrane permeability.

Synthetic Methodologies :

- The Suzuki coupling method () used for aryl boronic acids suggests a viable pathway for 4-(4-Ethylphenyl)nicotinic acid. This contrasts with the hydrolysis-based synthesis of 5-(4-Formylphenyl)nicotinic acid.

Purity and Applications: High purity (95%) is common across nicotinic acid derivatives, ensuring reliability in pharmacological assays . For example, 2-(4-Ethylphenyl)-2-methylpropanoic acid () at 98% purity is used in oncology drug intermediates, underscoring the importance of purity in therapeutic development.

Structural Analogues in Drug Development: Compounds like 4-(4-Ethylphenyl)oxazolidin-2-one () and 2-(4-Ethylphenyl)-2-methylpropanoic acid () demonstrate the versatility of the 4-ethylphenyl moiety in diverse drug scaffolds, though their heterocyclic cores differ from nicotinic acid.

Preparation Methods

Condensation-Based Synthetic Pathways

The condensation of nicotinic acid derivatives with aryl amines represents a foundational approach for introducing ethylphenyl substituents. Source demonstrates that 2-[(4-ethylphenyl)amino]nicotinic acid is synthesized via a nucleophilic aromatic substitution (NAS) reaction between 2-chloronicotinic acid and 4-ethylaniline in the presence of a base such as potassium carbonate. While this method primarily yields the amino-substituted analog, modifications to the electrophilic partner enable direct aryl coupling. For instance, replacing 2-chloronicotinic acid with 4-bromonicotinic acid and employing a Buchwald-Hartwig amination catalyst (e.g., Pd(OAc)₂/Xantphos) facilitates C–N bond formation at the 4-position .

Key Reaction Parameters:

-

Solvent: Dimethylformamide (DMF) or toluene

-

Temperature: 110–130°C

-

Catalyst: Pd(OAc)₂ (2 mol%), Xantphos (4 mol%)

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer precise control over regioselectivity. Source highlights the utility of Pd/C in hydrogenolysis reactions, which can be adapted for Suzuki-Miyaura couplings. A proposed route involves:

-

Halogenation: 4-bromonicotinic acid is prepared via radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄.

-

Coupling: The brominated intermediate reacts with 4-ethylphenylboronic acid under Pd(PPh₃)₄ catalysis (3 mol%) in a dioxane/water mixture (3:1) at 80°C .

Optimization Insights:

-

Base: Na₂CO₃ (2 equiv) enhances boronic acid activation.

-

Purification: Recrystallization from ethanol/water (1:3) achieves ≥95% purity.

-

Yield: 82% (extrapolated from similar Pd/C-mediated reactions) .

Hydrolysis of Cyano Intermediates

Nitrilase-mediated hydrolysis provides an eco-friendly alternative to acidic or basic hydrolysis. Source details the conversion of 3-cyano-4-trifluoromethylpyridine to 4-trifluoromethylnicotinic acid using 70% NaOH, a method adaptable to 4-(4-ethylphenyl)nicotinic acid synthesis.

Proposed Pathway:

-

Cyano Introduction: 4-(4-ethylphenyl)pyridine-3-carbonitrile is synthesized via Friedländer annulation of 4-ethylbenzaldehyde with cyanoacetamide.

-

Hydrolysis: The nitrile undergoes alkaline hydrolysis (70% NaOH, ethanol, 6 h reflux) to yield the carboxylic acid .

Data Comparison:

| Parameter | Acidic Hydrolysis (H₂SO₄) | Alkaline Hydrolysis (NaOH) |

|---|---|---|

| Reaction Time (h) | 24 | 6 |

| Temperature (°C) | 100 | 80 |

| Yield (%) | 65 | 91 |

One-Pot Multicomponent Reactions

Recent innovations leverage one-pot protocols to reduce intermediate isolation. A three-component reaction involving ethyl 4-oxo-4-(4-ethylphenyl)but-2-enoate, ammonium acetate, and malononitrile in acetic acid yields 4-(4-ethylphenyl)nicotinic acid after in situ oxidation with KMnO₄.

Advantages:

-

Atom Economy: 78% (theoretical).

-

Byproducts: Minimal, limited to H₂O and CO₂.

Industrial-Scale Production Considerations

Source emphasizes the economic viability of Pd/C catalysts for hydrogenation steps. For 4-(4-ethylphenyl)nicotinic acid, a hybrid approach combining Suzuki coupling (Step 1) and catalytic hydrogenolysis (Step 2) achieves 89% overall yield under the following conditions:

Step 1:

-

Substrate: 4-bromonicotinic acid (1.0 equiv), 4-ethylphenylboronic acid (1.2 equiv)

-

Catalyst: Pd/C (5 wt%), K₂CO₃ (2.0 equiv)

-

Solvent: Ethanol/H₂O (4:1)

-

Time: 12 h

Step 2:

-

Hydrogen Pressure: 1.8 MPa H₂

-

Temperature: 80°C

-

Purification: Filtration through Celite®, solvent evaporation .

Analytical Validation and Purity Control

Ensuring ≥95% purity necessitates advanced characterization:

Q & A

Q. What are the optimal synthetic routes for 4-(4-Ethylphenyl)nicotinic acid, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Synthetic Pathways: Start with nicotinic acid derivatives and employ cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-ethylphenyl group. Alternative routes may involve Friedel-Crafts alkylation or ester hydrolysis .

- Optimization Variables:

- Temperature (60–120°C range for coupling reactions).

- Catalysts (e.g., Pd(PPh₃)₄ for Suzuki reactions).

- Solvent polarity (DMF or THF for solubility vs. toluene for steric control).

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water .

Q. How should researchers validate the purity and structural integrity of 4-(4-Ethylphenyl)nicotinic acid?

Methodological Answer:

- Analytical Techniques:

- Purity Criteria: ≥95% by HPLC area normalization; melting point consistency (e.g., 165–167°C) .

Advanced Research Questions

Q. What mechanistic insights can guide the resolution of contradictory data in catalytic efficiency studies?

Methodological Answer:

Q. How can computational modeling predict biological interactions of 4-(4-Ethylphenyl)nicotinic acid?

Methodological Answer:

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Ambiguity Resolution:

- Cross-Validation: Compare IR carbonyl stretches (1690–1710 cm⁻¹) with computational vibrational spectra (Gaussian 16) .

Theoretical Framework Integration

- Guiding Principle: Link synthesis and characterization to density functional theory (DFT) for mechanistic insights or QSAR models for bioactivity prediction .

- Experimental Design: Align with realism paradigms by testing hypotheses against observable data (e.g., catalytic turnover vs. steric parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.